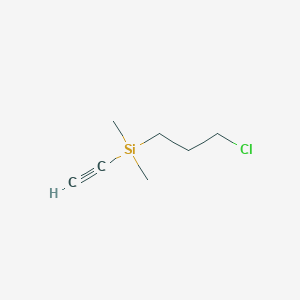

3-Chloropropyl-ethynyl-dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Chloropropylalkyldiethoxysilanes, which are closely related to 3-Chloropropyl-ethynyl-dimethylsilane, involves the Grignard reaction of 3-chloropropyltriethoxysilane. This process is a key step in producing various alkyldiethoxysilanes with different alkyl groups such as butyl and hexyl. The subsequent amination of these chloropropylalkyldiethoxysilanes with ethylenediamine leads to the formation of 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes, which are compounds with potential applications in material science and organic synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-Chloropropyl-ethynyl-dimethylsilane is not directly provided, related compounds have been studied using various spectroscopic techniques and theoretical calculations. For instance, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy. Theoretical calculations such as DFT and AIM were employed to evaluate the molecular structure and interactions within the molecule, providing insights into the stability and reactivity of such compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloropropyl-ethynyl-dimethylsilane are not directly reported in the provided papers. However, the synthesis and characterization of related compounds suggest that such properties can be inferred through experimental and theoretical studies. For example, the thermodynamic parameters of the synthesized compounds indicate exothermic and spontaneous reactions at room temperature. Spectroscopic data and quantum chemical calculations can provide valuable information on the physical properties such as stability and chemical properties like reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

- Hydrosilylation and Antimicrobial Activity : The hydrosilylation of allyl chloride with chlorodimethylsilane, yielding (3-chloropropyl)dimethylsilane, has been explored. This compound demonstrates potential in antimicrobial and antiblastic activities (Sturkovich et al., 1990).

- Aminomercuration-Demercuration Route : This compound has been used in the aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes to form azasilacycloalkanes, showing its versatility in organic synthesis (Voronkov et al., 1987).

Applications in Material Science

- Electrochemical Silylation : Electrochemical reduction involving chlorotrimethylsilane and dichlorodimethylsilane, in the presence of phenylacetylene, leads to silylated ethynyl and ethenyl derivatives. This highlights its use in developing new materials through electrochemical methods (Jouikov & Salaheev, 1996).

- Surface Modification of Silica Gel : The compound has been utilized in modifying the surface of silica gel, demonstrating its application in the field of chromatography and material sciences (Kluska et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

3-Chloropropyl-ethynyl-dimethylsilane (CPEDS) is an organosilicon compound.

Mode of Action

These studies can provide insights into the stability and reactivity of such compounds.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

properties

IUPAC Name |

3-chloropropyl-ethynyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClSi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKYHDISWNLENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCl)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropyl-ethynyl-dimethylsilane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)

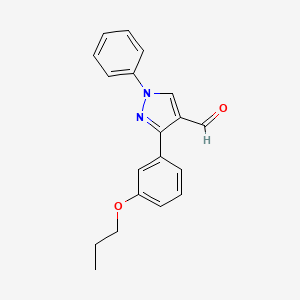

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)

![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

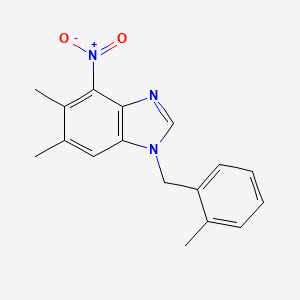

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

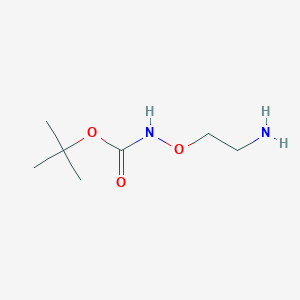

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)